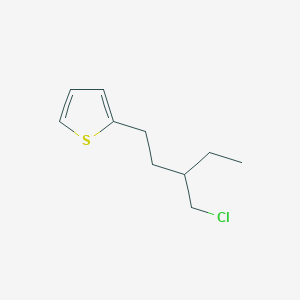

2-(3-(Chloromethyl)pentyl)thiophene

Description

Contextual Significance of Thiophene (B33073) Derivatives in Contemporary Organic Chemistry Research

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental building block in a multitude of functional molecules. bldpharm.comnih.gov Its derivatives are of paramount importance in medicinal chemistry, where the thiophene ring is a bioisostere of the phenyl group, often introduced to modulate a drug candidate's metabolic stability, solubility, and receptor binding affinity. nih.gov This has led to the incorporation of thiophene moieties in a wide array of approved pharmaceuticals with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer agents. bldpharm.comresearchgate.net Beyond medicine, thiophene-based compounds are crucial in materials science, forming the backbone of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs) and solar cells. nbinno.combldpharm.com The electron-rich nature of the thiophene ring and its ability to be readily functionalized make it a versatile synthon for constructing complex molecular architectures. bldpharm.comncert.nic.in

Rationale for Investigating Branched Alkyl Thiophene Derivatives

The introduction of alkyl chains onto a thiophene core significantly influences its physical and chemical properties. Branched alkyl groups, in particular, offer a sophisticated tool for fine-tuning molecular characteristics. In the context of materials science, the position of branching on an alkyl side chain can dramatically alter the way polymer chains pack together. For instance, moving the branch point closer to the polymer backbone (α-branching) can increase steric hindrance, which reduces π-π stacking and improves solubility in organic solvents, a critical factor for solution-processable devices. nih.gov Conversely, branching further from the backbone (β-branching) may allow for more ordered crystallization. nih.gov In medicinal chemistry, branched alkyl groups can impact a molecule's lipophilicity and its fit within a biological target's binding pocket, potentially enhancing potency or selectivity. The specific "3-(chloromethyl)pentyl" group in the title compound presents a chiral center and a reactive handle, suggesting its potential use in creating stereospecific materials or as a complex building block for pharmacologically active agents.

Scope and Objectives of the Research Outline on 2-(3-(Chloromethyl)pentyl)thiophene

Given the current absence of dedicated academic publications on this compound, this article serves as a theoretical and predictive exploration. The primary objective is to establish a foundational profile of the compound based on established principles of organic chemistry and data from analogous structures. This includes predicting its physicochemical properties, outlining plausible synthetic strategies, and discussing its likely reactivity. By contextualizing the compound within the broader significance of thiophene chemistry, this analysis aims to highlight its potential as a valuable, albeit unstudied, chemical entity and to stimulate future empirical investigation into its properties and applications.

Detailed Research Findings

As empirical data for this compound is not available in peer-reviewed literature, this section presents predicted data based on its structure and the known properties of similar compounds.

Compound Identification and Basic Properties

The fundamental identifiers for this compound have been established by chemical suppliers.

| Property | Value | Source |

| IUPAC Name | 2-[3-(chloromethyl)pentyl]thiophene | sigmaaldrich.com |

| CAS Number | 1478956-73-8 | chemicalbook.comhairuichem.com |

| Molecular Formula | C₁₀H₁₅ClS | chemicalbook.com |

| Molecular Weight | 202.74 g/mol | chemicalbook.comhairuichem.com |

Predicted Physicochemical Properties

The following properties are predicted based on computational models.

| Property | Predicted Value | Source |

| Boiling Point | 278.1 ± 23.0 °C | chemicalbook.com |

| Density | 1.069 ± 0.06 g/cm³ | chemicalbook.com |

Predicted Spectroscopic Data

A hypothetical spectroscopic profile can be predicted to aid in future identification.

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals expected for thiophene ring protons (approx. δ 6.8-7.2 ppm), a doublet for the chloromethyl protons (-CH₂Cl, approx. δ 3.5-3.7 ppm), and complex multiplets for the protons of the pentyl chain (approx. δ 0.8-2.8 ppm). |

| ¹³C NMR | Signals expected for aromatic carbons of the thiophene ring (approx. δ 120-145 ppm), a signal for the chloromethyl carbon (approx. δ 45-50 ppm), and signals for the aliphatic carbons of the pentyl chain. |

| IR Spectroscopy | Expected absorption bands for aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (2850-3000 cm⁻¹), thiophene ring C=C stretching (~1400-1500 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹). |

Properties

Molecular Formula |

C10H15ClS |

|---|---|

Molecular Weight |

202.74 g/mol |

IUPAC Name |

2-[3-(chloromethyl)pentyl]thiophene |

InChI |

InChI=1S/C10H15ClS/c1-2-9(8-11)5-6-10-4-3-7-12-10/h3-4,7,9H,2,5-6,8H2,1H3 |

InChI Key |

ZFGMLKZOCNADQI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC1=CC=CS1)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Chloromethyl Pentyl Thiophene

Direct Synthetic Pathways and Optimized Reaction Conditions

The direct synthesis of 2-(3-(Chloromethyl)pentyl)thiophene involves the strategic functionalization of a pre-existing thiophene (B33073) ring. This approach hinges on controlling the regioselectivity of the reactions and efficiently introducing the required alkyl and chloromethyl functionalities.

Strategies for Regioselective Functionalization of Thiophene Rings

The thiophene ring exhibits differentiated reactivity at its various positions, a characteristic that can be leveraged for selective synthesis. The C2 and C5 positions are inherently more electron-rich and sterically accessible, making them the preferred sites for electrophilic substitution and metalation reactions. Consequently, direct C-H functionalization of unsubstituted thiophene typically occurs at the C2 position. organic-chemistry.org

Advanced strategies have been developed to further control regioselectivity. The use of directing groups, which can be temporarily installed on the thiophene ring, can steer functionalization to otherwise less reactive positions like C3 or C4. acs.orgacs.org Some methods even employ a pH-sensitive directing group, allowing for sequential functionalization at different positions by altering the reaction conditions. acs.orgnih.gov For the synthesis of this compound, however, one can exploit the natural reactivity of the C2 position.

Methodologies for Introducing the Chloromethyl and Pentyl Moieties

A plausible and controllable direct synthetic approach to this compound involves a multi-step sequence starting from thiophene.

One effective strategy is Friedel-Crafts acylation followed by reduction and chlorination .

Acylation: Thiophene can be acylated with 3-methylpentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction would regioselectively yield 2-(3-methylpentanoyl)thiophene.

Reduction and Chlorination: The resulting ketone is then reduced to the corresponding secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄). The subsequent treatment of this alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid would produce the target molecule, this compound.

An alternative, though potentially more challenging, route is the direct chloromethylation of a pre-existing 2-alkylthiophene. The standard procedure involves reacting the substrate with formaldehyde and hydrogen chloride, often with a catalyst. orgsyn.orggoogle.com However, this method can sometimes lead to the formation of byproducts, such as bis-(2-thienyl)methane derivatives, and the reaction can be difficult to control, with a tendency for the product to decompose or polymerize. orgsyn.org

| Step | Reaction | Typical Reagents | Catalyst/Conditions | Reference Example |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Thiophene, 3-Methylpentanoyl chloride | AlCl₃, CS₂ or CH₂Cl₂ solvent | General Acylation of Thiophenes |

| 2a | Ketone Reduction | 2-(3-Methylpentanoyl)thiophene, NaBH₄ | Methanol or Ethanol solvent | Standard Ketone Reduction |

| 2b | Alcohol Chlorination | Intermediate alcohol, SOCl₂ or conc. HCl | Pyridine (for SOCl₂), heat | General Alcohol to Alkyl Halide Conversion |

| Alt. | Direct Chloromethylation | 2-Pentylthiophene, Paraformaldehyde, HCl(g) | 0-10 °C | Chloromethylation of Thiophene orgsyn.orggoogle.com |

Organometallic-Catalyzed Approaches to Thiophene Functionalization

Organometallic chemistry provides a powerful toolkit for both the synthesis of the thiophene ring and its subsequent modification. These methods often offer high efficiency and selectivity under mild conditions.

Cross-Coupling Reactions Utilizing this compound as a Substrate

Once synthesized, this compound can serve as a versatile building block for creating more complex molecules through cross-coupling reactions.

Functionalization of the Thiophene Ring: The remaining C-H bonds on the thiophene ring, particularly the highly reactive C5 position, are amenable to direct C-H functionalization. Palladium- or nickel-catalyzed reactions can couple this position with a variety of aryl or alkyl halides. researchgate.netrsc.org

Functionalization via Halogenation: Alternatively, the thiophene ring can be halogenated (e.g., brominated at the C5 position) to create a handle for classic cross-coupling reactions. This halo-derivative can then participate in Suzuki, Stille, Kumada, or Sonogashira couplings to form new carbon-carbon bonds. rsc.orgrsc.org

Reactions at the Chloromethyl Group: The chloromethyl group itself is a reactive site. The C-Cl bond can be targeted in coupling reactions, for instance, with Grignard reagents in the presence of a suitable catalyst to extend the side chain.

| Coupling Type | Thiophene Substrate | Coupling Partner | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|---|

| Suzuki | Halothiophene | Arylboronic acid | Pd(PPh₃)₄, base | C-C bond formation | rsc.org |

| Direct C-H Arylation | Thiophene | Aryl halide | Pd(OAc)₂, ligand | Avoids pre-functionalization | organic-chemistry.orgresearchgate.net |

| Kumada | Halothiophene | Grignard reagent | Ni(dppe)Cl₂ | Effective for alkyl-aryl coupling | rsc.org |

| Desulfurative | Thiophene | Grignard reagent | NiCl₂(dppp) | C-S bond cleavage and C-C bond formation | tum.de |

Metal-Catalyzed Heterocyclization and Ring-Formation Studies

Instead of functionalizing a pre-formed ring, the target molecule can be constructed by building the thiophene ring from an acyclic precursor that already contains the desired side chain. Metal-catalyzed heterocyclization reactions are particularly efficient for this purpose. nih.govthieme-connect.de A prominent strategy involves the cyclization of functionalized alkynes. organic-chemistry.orgnih.gov For instance, a 1-mercapto-3-yn-2-ol derivative bearing the appropriate pentyl structure could undergo a palladium-catalyzed heterocyclodehydration to form the substituted thiophene ring in an atom-economical fashion. nih.gov Ruthenium-catalyzed tandem ring-closing metathesis followed by isomerization and cyclization is another advanced strategy for constructing heterocyclic systems. youtube.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of thiophene derivatives aims to reduce environmental impact by improving efficiency and minimizing waste and the use of hazardous materials. rsc.orgmdpi.com

Alternative Solvents: Research has demonstrated the feasibility of conducting C-H functionalization reactions of thiophenes in water, often using a surfactant, which drastically reduces the reliance on volatile organic solvents. acs.org The use of deep eutectic solvents has also been explored as a green alternative to traditional ionic liquids and organic solvents. rsc.org

Catalyst Efficiency: The development of highly active catalysts allows for lower catalyst loadings, reducing cost and metal contamination in the final product. organic-chemistry.orgrsc.org Efforts to create reusable, heterogeneous catalysts, such as palladium-containing polymers, also contribute to greener processes by simplifying catalyst recovery and reuse. ubc.ca

Atom Economy: Synthetic routes based on C-H activation or heterocyclization are inherently more atom-economical than classical methods that require pre-functionalization and generate stoichiometric byproducts. rsc.orgnih.gov

Benign Reagents: Methodologies are being developed that utilize less toxic and more environmentally friendly reagents. For example, some protocols for halogenating thiophenes employ simple sodium halides (like table salt) as the halogen source, activated by a copper catalyst in an ethanol solvent. nih.gov Similarly, metal-free methods using elemental sulfur for thiophene synthesis from alkynols are being explored. acs.org

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also more sustainable.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product selectivity. nih.govnih.gov The application of microwave irradiation to the Friedel-Crafts alkylation of thiophenes could offer significant advantages over conventional heating methods. While specific protocols for the synthesis of This compound are not documented, analogous microwave-assisted reactions provide a strong basis for the development of such a procedure.

For instance, the microwave-assisted synthesis of various thiophene derivatives has been reported to proceed efficiently. nih.govorganic-chemistry.org These reactions often utilize a Lewis acid catalyst to activate the alkylating agent. A proposed microwave-assisted synthesis of This compound would involve the reaction of thiophene with an appropriate pentyl derivative in the presence of a Lewis acid under microwave irradiation. The use of a solid-supported catalyst, such as silica-supported aluminum chloride, could further simplify the work-up procedure and enhance the sustainability of the process.

A study on microwave-assisted multicomponent reactions for the synthesis of thiophene derivatives highlights the potential for rapid and high-yield synthesis under these conditions. nih.goveurekaselect.com Although the reaction type is different, it underscores the compatibility of the thiophene ring with microwave-assisted protocols.

Table 1: Representative Microwave-Assisted Synthesis of Thiophene Derivatives (Analogous Reactions)

| Entry | Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| 1 | Thiophene, Alkyl Bromide, Aroyl Isothiocyanate, Secondary Amine | - | Microwave, 80 °C | Substituted Thiophene | High | nih.gov |

| 2 | Arylacetaldehydes, Activated Nitriles, Sulfur, Morpholine | - | Microwave, 70 °C, 20 min | 5-Substituted-2-aminothiophenes | High | organic-chemistry.org |

| 3 | Thiophenols, Aryl Halides | Copper(I) Iodide | Microwave, 120 °C, 3 h | Aryl Thioethers | Good | researchgate.net |

This table presents data for analogous microwave-assisted reactions involving thiophene derivatives to illustrate the potential of this technology for the target synthesis.

Solvent-Free Reaction Conditions and Sustainable Methodologies

The development of solvent-free reaction conditions is a key goal of green chemistry, aiming to reduce waste and environmental impact. For the synthesis of This compound , a solvent-free Friedel-Crafts alkylation would be a highly desirable approach.

Research has shown that Friedel-Crafts alkylations of arenes can be efficiently carried out under solvent-free conditions, often promoted by a catalytic amount of a strong acid. rsc.org This approach not only simplifies the reaction setup and purification but can also lead to improved reaction rates and yields.

The use of solid acid catalysts is another avenue for developing sustainable alkylation protocols. tsijournals.com Catalysts such as zeolites (Hβ, HZSM-5) and strong acidic ion-exchange resins have been employed for the acylation of thiophene, demonstrating their potential for electrophilic substitution reactions on the thiophene ring. tsijournals.com These catalysts are often reusable, further enhancing the green credentials of the synthetic process. While these examples focus on acylation, the principles are transferable to alkylation.

A proposed sustainable synthesis of This compound could, therefore, involve the reaction of thiophene with the alkylating agent in the presence of a recyclable solid acid catalyst under solvent-free or minimal-solvent conditions.

Table 2: Examples of Solvent-Free or Sustainable Alkylation/Acylation of Aromatics (Analogous Reactions)

| Entry | Aromatic Substrate | Reagent | Catalyst/Promoter | Conditions | Product Type | Reference |

| 1 | Arenes | α-Aryl-α-diazoesters | HOTf | Solvent-free | Alkylated Arenes | rsc.org |

| 2 | Thiophene | Acetic Anhydride | Hβ zeolite | 60 °C | 2-Acetylthiophene | tsijournals.com |

| 3 | Nitriles | Alcohols | Reusable Cobalt Nanoparticles | - | α-Alkylated Nitriles | rsc.org |

| 4 | Nitriles | Alcohols | Manganese Catalyst | - | Cyanoalkylated Products | organic-chemistry.org |

This table showcases examples of sustainable and solvent-free reactions analogous to the proposed synthesis of this compound.

Mechanistic Investigations of Novel Synthetic Routes to this compound

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting potential side products. The proposed synthesis of This compound via Friedel-Crafts alkylation would proceed through a well-established electrophilic aromatic substitution mechanism. mt.combyjus.commasterorganicchemistry.com

The key steps of the mechanism are:

Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) interacts with the alkyl halide, 1-chloro-3-(chloromethyl)pentane , to generate a carbocation or a highly polarized complex that acts as the electrophile. mt.comwikipedia.org For a primary alkyl halide, the formation of a free carbocation is less likely than a carbocation-like complex with the Lewis acid. wikipedia.org

Electrophilic Attack: The electron-rich thiophene ring attacks the electrophilic carbon atom. This attack preferentially occurs at the C2 position due to the greater stabilization of the resulting cationic intermediate (arenium ion) through resonance. libretexts.org

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the C2 position of the thiophene ring, restoring its aromaticity and regenerating the Lewis acid catalyst. byjus.com

A significant challenge in Friedel-Crafts alkylations is the possibility of carbocation rearrangements to form a more stable carbocation. masterorganicchemistry.comlibretexts.org In the case of the 3-(chloromethyl)pentyl carbocation, hydride or alkyl shifts could potentially occur, leading to a mixture of isomeric products. Careful selection of the catalyst and reaction conditions would be necessary to minimize such rearrangements.

Furthermore, the alkylated thiophene product is generally more reactive than thiophene itself towards further electrophilic substitution, which can lead to polyalkylation. libretexts.org Controlling the stoichiometry of the reactants and the reaction time is therefore critical to achieve monoalkylation.

Investigations into the Friedel-Crafts alkylation of thiophene have highlighted the sensitivity of the thiophene ring to strong Lewis acids, which can lead to resinification. google.com The use of milder Lewis acids or solid acid catalysts could mitigate this issue. tsijournals.comgoogle.com

Spectroscopic and Structural Characterization Methodologies for 2 3 Chloromethyl Pentyl Thiophene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(3-(chloromethyl)pentyl)thiophene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular structure.

Proton and Carbon-13 NMR Spectral Assignment Techniques

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the thiophene (B33073) ring protons and the protons of the chloromethylpentyl side chain. The three protons on the thiophene ring will appear in the aromatic region (typically δ 6.8-7.4 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions. oup.com The protons on the carbon adjacent to the thiophene ring (the benzylic-type protons) are expected to appear as a triplet, shifted downfield due to the influence of the aromatic ring. The protons of the chloromethyl group (-CH₂Cl) will be the most downfield of the aliphatic signals due to the deshielding effect of the chlorine atom. The remaining aliphatic protons of the pentyl chain will resonate in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbon atoms of the thiophene ring will resonate in the aromatic region (δ 120-145 ppm). The carbon of the chloromethyl group will be significantly downfield in the aliphatic region (typically δ 40-50 ppm) due to the electronegativity of the attached chlorine. The other aliphatic carbons of the pentyl chain will appear at higher field strengths.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiophene H-5 | 7.20 - 7.30 | Doublet | 5.0 |

| Thiophene H-3 | 6.90 - 7.00 | Doublet of doublets | 3.5, 1.0 |

| Thiophene H-4 | 6.80 - 6.90 | Doublet of doublets | 5.0, 3.5 |

| -CH₂-Thiophene | 2.80 - 2.90 | Triplet | 7.5 |

| -CH(CH₂Cl)- | 2.00 - 2.15 | Multiplet | - |

| -CH₂Cl | 3.55 - 3.70 | Doublet | 6.5 |

| -CH₂CH₃ | 1.30 - 1.45 | Multiplet | - |

| -CH₃ | 0.85 - 0.95 | Triplet | 7.0 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-2 | 143.0 - 145.0 |

| Thiophene C-5 | 127.0 - 128.0 |

| Thiophene C-3 | 124.0 - 125.0 |

| Thiophene C-4 | 123.0 - 124.0 |

| -CH₂Cl | 45.0 - 48.0 |

| -CH(CH₂Cl)- | 40.0 - 43.0 |

| -CH₂-Thiophene | 33.0 - 36.0 |

| -CH₂CH₃ | 22.0 - 25.0 |

| -CH₃ | 13.5 - 14.5 |

Two-Dimensional NMR Methodologies for Connectivity and Stereochemical Analysis

To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity of atoms within the molecule, two-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment will reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the protons of the -CH₂-thiophene group and the adjacent methine proton, confirming their neighboring relationship. Similarly, correlations would be observed between the protons of the ethyl group and the methine proton.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak between each proton signal and the signal of the carbon to which it is attached. This is crucial for unambiguously assigning the carbon signals based on the more easily assigned proton spectrum.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule, although it may be weak. The fragmentation pattern is often complex but highly reproducible, providing a "fingerprint" of the molecule. libretexts.orgyoutube.com Key predicted fragmentation pathways for this compound include:

Loss of a chlorine radical: This would result in a significant peak at [M-35]⁺ and [M-37]⁺ due to the isotopic abundance of chlorine.

Benzylic-type cleavage: Cleavage of the bond between the thiophene ring and the pentyl side chain is a favorable process, leading to a prominent peak corresponding to the thienylmethyl cation (C₅H₅S⁺, m/z 97).

Cleavage of the C-C bond alpha to the chlorine: This would lead to the loss of a chloromethyl radical (•CH₂Cl), resulting in a peak at [M-49]⁺.

Standard alkane fragmentation: The aliphatic chain will also undergo characteristic fragmentation, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that typically results in less fragmentation than EI. rsc.org For a neutral molecule like this compound, ESI would likely produce a protonated molecule [M+H]⁺ or adducts with solvent molecules or salts (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion could then be performed to induce fragmentation and obtain structural information similar to that from EI-MS, but in a more controlled manner.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₅ClS), the calculated exact mass of the molecular ion is 202.0583. An HRMS measurement that matches this value to within a few parts per million would provide strong evidence for the proposed molecular formula.

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Nominal) | Proposed Structure/Fragment |

| [C₁₀H₁₅ClS]⁺ | 202/204 | Molecular Ion (M⁺) |

| [C₁₀H₁₅S]⁺ | 167 | [M-Cl]⁺ |

| [C₅H₅S]⁺ | 97 | Thienylmethyl cation |

| [C₉H₁₄]⁺ | 122 | [M-CH₂Cl]⁺ |

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives or related compounds)

X-ray crystallography provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and conformational details. While obtaining suitable single crystals of an oil like this compound itself might be challenging, the technique is highly applicable to solid derivatives. nih.govresearchgate.net For instance, if the compound were to be derivatized to a crystalline solid (e.g., through a reaction of the chloromethyl group to form a solid ether, ester, or amide), X-ray diffraction analysis could be performed. figshare.comresearchgate.net

A successful crystallographic study would unequivocally confirm the connectivity of the atoms and provide detailed insight into the three-dimensional arrangement of the molecule in the solid state. This would include the conformation of the pentyl side chain and the orientation of the chloromethyl group relative to the thiophene ring. Such data is invaluable for understanding intermolecular interactions in the solid state and can be correlated with the compound's bulk physical properties. nih.gov

Determination of Molecular Geometry and Conformation

The molecular geometry and conformational preferences of this compound are dictated by the interplay of bond lengths, bond angles, and torsional angles within the molecule.

Molecular Structure: The core of the molecule is a planar, five-membered thiophene ring. wikipedia.org Attached to the second carbon of this aromatic ring is a 3-(chloromethyl)pentyl substituent. The inherent flexibility of the pentyl chain, combined with the presence of a stereocenter at the third carbon of the chain, allows for a variety of possible three-dimensional arrangements (conformations).

Bond Parameters: Based on studies of similar substituted thiophenes, the bond lengths and angles within the thiophene ring are expected to show slight deviations from those of unsubstituted thiophene due to the electronic effects of the alkyl substituent. jchps.com For instance, the C-S bond lengths are typically in the range of 1.70 Å, while the C-C bonds adjacent to the sulfur are around 1.34 Å, and the other C-C bond is approximately 1.41 Å. wikipedia.org The bond angles at the sulfur atom are generally around 93°, with other internal ring angles being larger. wikipedia.org

Predicted Molecular Parameters:

| Parameter | Predicted Value Range | Basis of Prediction |

| Thiophene Ring C-S Bond Length | 1.70 - 1.72 Å | Analogy with substituted thiophenes wikipedia.orgjchps.com |

| Thiophene Ring C=C Bond Length | 1.34 - 1.37 Å | Analogy with substituted thiophenes wikipedia.orgjchps.com |

| Thiophene Ring C-C Bond Length | 1.41 - 1.44 Å | Analogy with substituted thiophenes jchps.com |

| C-Cl Bond Length | 1.75 - 1.80 Å | Standard values for alkyl chlorides |

| Thiophene-Pentyl Torsion Angle | Variable | Dependent on steric and electronic factors acs.org |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to play a crucial role in its solid-state structure.

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···Cl and C-H···S hydrogen bonds are expected to be present. The chlorine atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. Similarly, the sulfur atom in the thiophene ring can also participate in such interactions. nih.govresearchgate.net These weak hydrogen bonds, though individually not very strong, can collectively contribute significantly to the stability of the crystal lattice. In some thiophene derivatives, these interactions can lead to the formation of chains or more complex three-dimensional networks. nih.gov

Halogen Bonding: A noteworthy interaction that could be present is halogen bonding. This is a non-covalent interaction where the electrophilic region on a halogen atom (in this case, chlorine) interacts with a nucleophilic site on an adjacent molecule. researchgate.netnih.gov The sulfur atom or the π-system of the thiophene ring could serve as the nucleophile in such an interaction. rsc.orgresearchgate.net The presence and strength of halogen bonding can significantly influence the packing arrangement. rsc.org

Van der Waals Forces and π-π Stacking: The non-polar pentyl chain will primarily interact through van der Waals forces. The aromatic thiophene rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings align. The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å. acs.org The relative orientation of the stacked rings can vary, leading to different packing motifs. The interplay between the bulky alkyl chain and the planar aromatic ring will likely result in a complex packing arrangement, possibly with interdigitation of the pentyl chains from adjacent molecules.

Predicted Intermolecular Interactions:

| Interaction Type | Potential Participating Atoms/Groups | Significance in Crystal Packing |

| C-H···Cl Hydrogen Bond | Alkyl and Thiophene C-H groups, Chlorine atom | Formation of molecular chains or networks nih.gov |

| C-H···S Hydrogen Bond | Alkyl and Thiophene C-H groups, Sulfur atom | Contribution to lattice stability nih.govresearchgate.net |

| Halogen Bond (C-Cl···S/π) | Chlorine atom, Sulfur atom, Thiophene π-system | Directional control of crystal packing rsc.orgresearchgate.netnih.gov |

| π-π Stacking | Thiophene rings | Stabilization of the crystal lattice acs.org |

| Van der Waals Forces | Pentyl chains | Space-filling and overall packing efficiency |

Computational and Theoretical Chemistry Investigations of 2 3 Chloromethyl Pentyl Thiophene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, we can obtain detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 2-(3-(Chloromethyl)pentyl)thiophene.

DFT calculations can be employed to optimize the geometry of the molecule, determining the most stable arrangement of its atoms in three-dimensional space. These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles. For instance, the geometry of the thiophene (B33073) ring, while largely planar, may exhibit slight distortions due to the steric bulk of the 3-(chloromethyl)pentyl substituent. The C-S bond lengths and the internal angles of the thiophene ring are expected to be influenced by the electron-donating nature of the alkyl group and the electron-withdrawing chloromethyl group. nih.gov

Ab Initio Methods for Electronic Configuration and Stability

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aps.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction, and Coupled Cluster), can provide highly accurate descriptions of electronic configuration and stability, albeit at a higher computational cost compared to DFT. nih.govresearchgate.net

For this compound, ab initio calculations can be used to determine its total electronic energy, which is a measure of its thermodynamic stability. nih.gov By comparing the energies of different conformers (spatial arrangements of the atoms), the most stable conformation can be identified. The flexibility of the pentyl chain and the rotation around the C-C bonds would lead to several possible conformers, and ab initio methods can help in identifying the global minimum on the potential energy surface.

These methods also provide a detailed picture of the molecular orbitals and their energies, which is crucial for understanding the electronic transitions and reactivity of the molecule. rsc.org The electronic configuration of the ground state can be precisely determined, confirming the arrangement of electrons in the various molecular orbitals.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for predicting the reactivity and selectivity of chemical reactions. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the ability of a molecule to accept electrons (electrophilicity). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical parameters for determining molecular reactivity and stability. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich thiophene ring, particularly on the sulfur atom and the double bonds. The electron-donating pentyl group would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is expected to have significant contributions from the antibonding orbitals of the thiophene ring and the C-Cl bond of the chloromethyl group. The electron-withdrawing nature of the chloromethyl group would lower the energy of the LUMO, enhancing its electrophilicity. pw.live

The HOMO-LUMO energy gap is an indicator of the kinetic stability of a molecule. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. nih.gov Computational studies on similar substituted thiophenes can provide an estimate for these energy values. osti.govresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and for illustrative purposes, based on typical ranges observed for similar substituted thiophenes in computational studies.

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a stronger electrophile.

Local reactivity descriptors, such as Fukui functions, provide information about the reactivity of specific atoms or regions within a molecule. nih.gov These descriptors help in predicting the most likely sites for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the carbon atoms of the thiophene ring are susceptible to electrophilic attack, while the carbon atom of the chloromethyl group is a prime target for nucleophilic attack. solubilityofthings.comacs.org

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.377 eV⁻¹ |

| Electronegativity (χ) | 3.85 eV |

| Electrophilicity Index (ω) | 2.79 eV |

Note: These values are hypothetical and for illustrative purposes, based on the illustrative HOMO and LUMO energies in Table 1.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. researchgate.net This provides invaluable insights into the reaction mechanism, activation energies, and reaction rates.

For this compound, a key reaction of interest would be nucleophilic substitution at the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. noaa.govsavemyexams.com Computational modeling can be used to study the mechanism of such a reaction, for example, with a nucleophile like a cyanide ion or an amine. solubilityofthings.com

The calculations would involve locating the transition state structure for the substitution reaction. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies for different possible reaction pathways (e.g., SN1 vs. SN2), the most favorable mechanism can be determined. mdpi.com

Furthermore, computational modeling can explore other potential reactions, such as electrophilic aromatic substitution on the thiophene ring. nih.gov The presence of the alkyl group, an activating group, and the chloromethyl group, a deactivating group, would influence the regioselectivity of such reactions. Theoretical calculations can predict the most likely position for substitution (e.g., C5 or C4) by analyzing the stability of the intermediate carbocations (sigma complexes).

Energy Profiles and Activation Barriers for Key Transformations

A primary focus of computational chemistry is to map the energy landscape of a chemical reaction. This involves calculating the energy of reactants, products, transition states, and intermediates. For this compound, two key reactive sites are the chloromethyl group and the thiophene ring.

The chloromethyl group is susceptible to nucleophilic substitution (SN2) reactions, where a nucleophile replaces the chlorine atom. Computational methods, particularly DFT, can be used to model the reaction pathway. By calculating the energies of the reactants (this compound and a nucleophile), the transition state, and the products, an energy profile can be constructed. The difference in energy between the reactants and the transition state defines the activation barrier (ΔG‡), which is a critical determinant of the reaction rate.

Electrophilic aromatic substitution on the thiophene ring is another important transformation. Thiophene is an electron-rich aromatic system, and computational models can predict the most likely sites for electrophilic attack (typically the C5 position, which is adjacent to the sulfur atom and furthest from the deactivating effect of the alkyl substituent). nih.govacs.org DFT calculations can determine the activation barriers for substitution at different positions on the ring, providing insight into the regioselectivity of the reaction. researchgate.net

To illustrate the type of data generated from such a study, a hypothetical energy profile for the SN2 reaction with a generic nucleophile (Nu-) is presented below.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Nu- |

| Transition State | +20.5 | [Nu---CH2---Cl]‡ complex |

| Products | -15.0 | 2-(3-(Nucelomethyl)pentyl)thiophene + Cl- |

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the selectivity of chemical reactions. nih.gov For this compound, both regioselectivity and stereoselectivity are important considerations.

Regioselectivity in electrophilic aromatic substitution on the thiophene ring can be predicted by analyzing the electron density at various positions of the ring. Methods like calculating the Fukui function or mapping the electrostatic potential can identify the most nucleophilic carbon atom, which is the most likely site of attack for an electrophile. nih.gov Generally, for 2-alkylthiophenes, the C5 position is the most activated towards electrophilic substitution. Computational models can quantify the energy differences between the transition states for attack at C3, C4, and C5, thus predicting the major product. nih.govresearchgate.net

Stereoselectivity is a key aspect for this molecule due to the presence of a chiral center at the 3-position of the pentyl side chain. Reactions involving this chiral center, or reactions on the thiophene ring that are influenced by the chiral side chain, can proceed with stereochemical preference. Computational modeling of the transition states for reactions leading to different stereoisomers can predict the most likely outcome. acs.orgnih.gov The energetic differences between diastereomeric transition states, often arising from steric interactions involving the chiral side chain, can be calculated to predict the diastereomeric ratio of the products.

A hypothetical table illustrating the predicted regioselectivity for a generic electrophilic substitution reaction is shown below.

| Position of Substitution | Calculated Activation Barrier (kcal/mol) | Predicted Product Distribution |

|---|---|---|

| C5 | 15.2 | Major Product |

| C3 | 22.8 | Minor Product |

| C4 | 25.1 | Trace Product |

Conformational Analysis of the Branched Pentyl Side Chain and its Influence on Molecular Geometry

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic conformational search. This involves rotating the dihedral angles of the side chain and calculating the energy of each resulting conformation. The results of such an analysis can be visualized in a Ramachandran-like plot, showing the low-energy conformational states.

A simplified, hypothetical representation of a torsional scan around the C2-C3 bond of the pentyl side chain is provided below.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 60 | 0.0 | Gauche (Lowest Energy) |

| 180 | 0.8 | Anti |

| -60 | 0.9 | Gauche |

| 0 | 4.5 | Eclipsed (Highest Energy) |

This compound as a Key Synthetic Intermediate and Precursor

The heterocyclic compound this compound represents a versatile molecular scaffold, poised for a significant role as a synthetic intermediate and precursor in various fields of chemical science. Its structure, featuring a thiophene ring substituted with a functionalizable chloromethyl group via a pentyl chain, offers a unique combination of properties. The thiophene core is a well-established component of π-conjugated systems, while the alkyl chain provides solubility and the terminal chloromethyl group serves as a highly reactive site for a multitude of chemical transformations. This article explores the synthetic potential of this compound, focusing on derivatization strategies, its role in the synthesis of polymers and conjugated systems, and its application in the construction of complex molecular architectures.

Future Research Directions and Methodological Advancements

Exploration of Unexplored Synthetic Routes and Catalytic Systems

The synthesis of 2-(3-(chloromethyl)pentyl)thiophene presents a multi-faceted challenge that invites the exploration of novel synthetic methodologies. Current approaches to 2-alkylthiophenes often rely on traditional cross-coupling reactions or Friedel-Crafts alkylations. google.comcjcatal.com However, the specific branched and functionalized nature of the target molecule necessitates the development of more sophisticated and efficient synthetic strategies.

Future research should focus on the development of catalytic systems that offer high regioselectivity and functional group tolerance. For instance, the use of modern cross-coupling reactions, such as Suzuki, Negishi, or Kumada couplings, with appropriately designed organoboron, organozinc, or Grignard reagents derived from 3-(chloromethyl)pentyl halides could be a fruitful avenue. acs.org A significant challenge lies in the potential for the chloromethyl group to interfere with the catalytic cycle. Therefore, the development of catalysts that can selectively activate the C-X bond for coupling without reacting with the chloromethyl moiety is of paramount importance.

Furthermore, direct C-H functionalization represents a highly atom-economical approach that could be explored for the synthesis of this compound. acs.org This would involve the direct coupling of thiophene (B33073) with a suitable 3-(chloromethyl)pentyl-containing reagent, mediated by a transition metal catalyst. Research in this area should aim to identify catalytic systems that can selectively functionalize the C2-position of the thiophene ring. acs.org

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Advanced Cross-Coupling | High regioselectivity, well-established methods. | Catalyst tolerance to the chloromethyl group, synthesis of the organometallic precursor. |

| Direct C-H Functionalization | High atom economy, reduced pre-functionalization. | Regioselectivity control, catalyst development for inert C-H bond activation. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste. | Compatibility of sequential reaction conditions, isolation of the final product. |

| Novel Alkylation Catalysts | Potential for milder reaction conditions, improved selectivity. | Catalyst design and screening, understanding reaction mechanisms. proquest.com |

Development of Advanced In-Situ Analytical Techniques for Reaction Monitoring

To optimize the synthesis of this compound and to gain deeper mechanistic insights, the development and application of advanced in-situ analytical techniques are crucial. Traditional offline analysis methods like TLC and GC-MS provide snapshots of a reaction but often miss transient intermediates and critical reaction kinetics.

Future research should focus on the implementation of real-time monitoring techniques to follow the course of the reaction as it happens. For instance, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on reactants, intermediates, and products directly in the reaction vessel. This would be particularly valuable for studying Grignard-based reactions, allowing for the direct observation of the formation and consumption of the organometallic species. nih.gov

In-situ Fourier-transform infrared (FTIR) spectroscopy is another powerful tool that can monitor the changes in vibrational frequencies associated with specific functional groups, providing real-time kinetic data. This could be employed to track the formation of the C-C bond between the thiophene ring and the pentyl chain.

Furthermore, the use of mass spectrometry-based techniques , such as ReactIR-MS, can provide simultaneous information on reaction kinetics and the mass of species present in the reaction mixture. This would be invaluable for identifying and characterizing short-lived intermediates that could play a crucial role in the reaction mechanism.

The data obtained from these in-situ techniques will enable a more precise control over reaction parameters such as temperature, addition rates, and reaction times, ultimately leading to higher yields and purities of the desired product.

| In-Situ Technique | Information Gained | Application to Target Synthesis |

| NMR Spectroscopy | Structural information, reaction kinetics, quantification of species. | Monitoring Grignard reagent formation and consumption, observing intermediates. |

| FTIR Spectroscopy | Functional group analysis, real-time kinetics. | Tracking C-C bond formation, monitoring disappearance of starting materials. |

| Mass Spectrometry | Identification of intermediates, reaction pathway elucidation. | Characterizing transient species, understanding side reactions. |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Future research should explore the use of ML models to predict the outcomes of potential synthetic reactions. For instance, a model could be trained on a large dataset of thiophene functionalization reactions to predict the regioselectivity of a given reaction with high accuracy. nih.govrsc.orgresearchgate.net This would allow chemists to computationally screen a wide range of catalysts and starting materials to identify the most promising candidates for laboratory investigation. rsc.orgresearchgate.net

Furthermore, AI algorithms can be employed for the optimization of reaction conditions. By using techniques such as Bayesian optimization, it is possible to efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for maximizing the yield of this compound.

The integration of ML with automated synthesis platforms could create a closed-loop system where the AI proposes a reaction, a robot performs the experiment, and the results are fed back to the AI to refine its models. This approach has the potential to dramatically reduce the time and resources required for synthetic route development.

| AI/ML Application | Potential Impact |

| Reaction Outcome Prediction | Reduces the number of trial-and-error experiments, accelerates discovery of new reactions. |

| Regioselectivity Prediction | Enables the design of highly selective syntheses, minimizes the formation of unwanted isomers. nih.govrsc.org |

| Reaction Condition Optimization | Maximizes product yield and purity, improves process efficiency. |

| Automated Synthesis | Enables high-throughput experimentation and rapid optimization of synthetic routes. |

Deeper Theoretical Understanding of Structure-Reactivity Relationships in Branched Thiophene Systems

A fundamental understanding of the relationship between the structure of this compound and its chemical reactivity is essential for predicting its behavior and designing new applications. The presence of the branched pentyl group and the reactive chloromethyl functionality introduces steric and electronic effects that are not yet fully understood.

Future research should employ computational chemistry methods, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of the target molecule. nih.gov These calculations can provide insights into properties such as the electron density distribution, frontier molecular orbital energies, and bond dissociation energies. This information can be used to predict the most likely sites for electrophilic or nucleophilic attack and to understand the stability of potential intermediates. nih.gov

Theoretical studies can also be used to elucidate the mechanisms of reactions involving this compound. By mapping out the potential energy surfaces for different reaction pathways, it is possible to identify the most favorable reaction mechanisms and to understand the factors that control the regioselectivity and stereoselectivity of these transformations. acs.org

A deeper theoretical understanding will not only aid in the development of more efficient syntheses but will also guide the design of new molecules with tailored properties. For example, by understanding how the structure of the alkyl side chain influences the electronic properties of the thiophene ring, it may be possible to design new materials with optimized electronic or optical properties. acs.org

| Theoretical Approach | Insights Gained |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, bond energies. |

| Molecular Dynamics (MD) Simulations | Conformational preferences, solvent effects. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions, interactions with biological targets. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(3-(Chloromethyl)pentyl)thiophene, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of chloromethyl-substituted thiophenes typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, chloromethyl groups can be introduced via reaction of thiophene derivatives with chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions. Optimization includes controlling temperature (0–25°C) and using catalysts like ZnCl₂ to enhance regioselectivity . Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions on the thiophene ring. For instance, the chloromethyl group’s protons resonate at δ 4.5–5.0 ppm in ¹H NMR, while the pentyl chain shows characteristic alkyl signals (δ 0.8–1.6 ppm). High-resolution mass spectrometry (HRMS) validates molecular mass, and X-ray crystallography resolves stereochemical ambiguities if crystalline derivatives are obtained .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or alkoxides) to form thioethers or ethers. The pentyl side chain can participate in cross-coupling reactions (Suzuki, Stille) for functionalization. Oxidation with m-CPBA converts the thiophene ring to sulfoxides or sulfones, altering electronic properties for materials science applications .

Advanced Research Questions

Q. How can pharmacokinetic parameters of this compound derivatives be studied in preclinical models?

- Methodological Answer : Adapt protocols from related thiophene pharmacokinetic studies. For example, administer the compound orally to fasted rodents (45 mg/kg) and collect plasma samples over 24 hours. Quantify plasma concentrations via HPLC-DAD with a C18 column and mobile phase (acetonitrile:water, 60:40). Use compartmental modeling (e.g., non-linear mixed-effects) to calculate AUC, Cmax, and elimination half-life .

Q. What mechanistic insights explain contradictory data in substitution reactions involving this compound?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., competing SN1 vs. SN2 pathways) may arise from solvent polarity or steric effects. For example, polar aprotic solvents (DMF) favor SN2 mechanisms, while protic solvents (MeOH) may stabilize carbocation intermediates (SN1). Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How does the chloromethyl substituent influence the electronic properties of thiophene in materials science applications?

- Methodological Answer : The electron-withdrawing Cl group reduces the HOMO-LUMO gap, enhancing conductivity in conjugated polymers. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) shows oxidation potentials shifted by ~0.3 V compared to unsubstituted thiophenes. UV-vis spectroscopy reveals λmax shifts (e.g., 320 nm → 350 nm) due to extended π-conjugation .

Q. What strategies resolve contradictions in biological activity data for chloromethyl-thiophene derivatives?

- Methodological Answer : Conflicting antimicrobial or anticancer results may stem from assay conditions (e.g., bacterial strain variability or cell line specificity). Validate activity via dose-response curves (IC₅₀) across multiple cell lines (HeLa, MCF-7) and bacterial species (E. coli, S. aureus). Use molecular docking to correlate substituent positioning with target binding (e.g., enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.